Product packaging for Solifenacin succinate(Cat. No.:)

Solifenacin succinate

Cat. No.: B1218030
M. Wt: 480.6 g/mol
InChI Key: RXZMMZZRUPYENV-DZSUWJOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solifenacin succinate is a competitive muscarinic receptor antagonist approved for the treatment of overactive bladder (OAB) with symptoms of urge incontinence, urgency, and urinary frequency . Its primary research value lies in its high affinity and functional selectivity for the muscarinic M3 receptor subtype, which is predominantly responsible for the contraction of the human detrusor muscle . The compound acts by blocking acetylcholine from binding to M3 receptors in the bladder wall, thereby reducing involuntary detrusor muscle contractions and increasing bladder capacity . This specific mechanism makes it a valuable pharmacological tool for investigating bladder physiology and pathophysiology. From a pharmacokinetic perspective, this compound is well-absorbed and has high oral bioavailability . It is metabolized primarily in the liver by the cytochrome P450 enzyme CYP3A4, and has a notably long elimination half-life of approximately 45 to 68 hours, supporting once-daily dosing in clinical settings . In research applications, it is crucial for studying drug-receptor interactions, the downstream effects of muscarinic antagonism on smooth muscle tone, and for conducting comparative efficacy studies against other antimuscarinic agents. This product is provided for research purposes only and must not be used for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N2O6 B1218030 Solifenacin succinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21?,22-;/m0./s1

InChI Key

RXZMMZZRUPYENV-DZSUWJOWSA-N

Isomeric SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Pictograms

Irritant

Synonyms

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-
905, YM
quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
solifenacin
solifenacin succinate
Succinate, Solifenacin
vesicare
YM 905
YM905

Origin of Product

United States

Chemical Synthesis and Derivatization of Solifenacin Succinate

Synthetic Routes and Methodologies for Solifenacin (B1663824) Free Base

The synthesis of solifenacin, a compound with two chiral centers, requires precise control of stereochemistry to produce the desired (1S, 3'R) isomer. The core of the synthesis involves the coupling of two key chiral fragments.

One common pathway begins with commercially available starting materials like phenylethylamine and benzoyl chloride to construct the tetrahydroisoquinoline core. benthamdirect.com A key intermediate in many synthetic routes is (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride, which is formed by reacting (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activating agent such as triphosgene (B27547). justia.com

The other crucial component, (R)-quinuclidinol, can be synthesized from quinuclidone. newdrugapprovals.orgbeilstein-journals.org The synthesis of quinuclidone itself can start from the alkylation of ethyl isonicotinate (B8489971) followed by reduction and cyclization reactions. beilstein-journals.org The successful synthesis of solifenacin is therefore highly dependent on the efficient preparation of these key precursors and intermediates. google.com

Key Precursors and IntermediatesRole in Synthesis
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolineChiral isoquinoline (B145761) core structure. google.comnewdrugapprovals.org
(3R)-QuinuclidinolChiral alcohol component for esterification. google.comnewdrugapprovals.org
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chlorideActivated form of the isoquinoline for coupling with the alcohol. justia.com
QuinuclidonePrecursor for the synthesis of (R)-quinuclidinol. newdrugapprovals.orgbeilstein-journals.org
PhenylethylamineStarting material for the tetrahydroisoquinoline moiety. benthamdirect.com

Given that solifenacin possesses two stereocenters, achieving high stereoselectivity is paramount. geneesmiddeleninformatiebank.nl Several asymmetric strategies have been developed to control the chirality of the final molecule.

One elegant approach employs (R)-tert-butanesulfinamide as a chiral auxiliary. thieme-connect.comthieme-connect.com This method involves the stereoselective addition of an aryl Grignard reagent to a chiral N-sulfinylimine, effectively setting the stereocenter of the 1-aryl-1,2,3,4-tetrahydroisoquinoline core. thieme-connect.com

Another powerful technique is asymmetric hydrogenation. A notable process involves the catalytic reduction of 1-phenyl-3,4-dihydroisoquinoline (B1582135) hydrochloride to (1S)-phenyl-1,2,3,4-tetrahydroisoquinoline. acs.orgresearchgate.net This reaction utilizes a specific iridium catalyst, [Ir(COD)Cl]₂-(S)-P-Phos, to achieve high enantioselectivity. acs.orgresearchgate.net

Diastereomeric resolution offers an alternative pathway. In this method, a racemic or diastereomeric mixture is prepared and then separated. For instance, (1S)-ethoxycarbonyl isoquinoline derivative is condensed with a racemic mixture of (RS)-3-quinuclidinol to form a diastereomeric mixture of solifenacin. researchgate.net These diastereomers, having different physical properties, can then be separated through crystallization. newdrugapprovals.orgresearchgate.net

Furthermore, an enantioselective synthesis of the tetrahydroisoquinoline fragment can be achieved through the asymmetric addition of a phenylethylzinc reagent to an imine N-oxide, followed by reductive cleavage. newdrugapprovals.orgbeilstein-journals.org

Significant research has focused on optimizing reaction conditions to improve yields, purity, and environmental footprint. A process utilizing a zinc triflate (Zn(OTf)₂) catalyst has been developed for the coupling of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride and (R)-(-)-3-Quinuclidinol, offering a high-yielding and more environmentally benign alternative to methods using strong, hazardous bases. benthamdirect.comresearchgate.net

For the acylation reaction, conducting it in a single-phase system using a polar aprotic solvent like tetrahydrofuran (B95107) has been found to be effective, with reaction progress monitored by techniques such as thin-layer chromatography (TLC). justia.com In the case of asymmetric hydrogenation, extensive screening of catalysts, solvents, and additives identified optimal conditions: an [Ir(COD)Cl]₂-(S)-P-Phos catalyst in tetrahydrofuran (THF) with phosphoric acid (H₃PO₄) as an additive at 60 °C and 20 bar of hydrogen pressure. These conditions resulted in a 95% isolated yield and a 98% enantiomeric excess (ee). acs.orgresearchgate.net

ReactionCatalyst/ReagentConditionsYield/Purity
Coupling ReactionZn(OTf)₂Environmentally benign, avoids strong bases. benthamdirect.comresearchgate.netHigh-yielding. benthamdirect.comresearchgate.net
Asymmetric Hydrogenation[Ir(COD)Cl]₂-(S)-P-PhosTHF, H₃PO₄, 60 °C, 20 bar H₂. acs.orgresearchgate.net95% isolated yield, 98% ee. acs.orgresearchgate.net
Acylation(S)-1-phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride (>98% pure)Tetrahydrofuran. justia.comHigh purity product. justia.com

Solifenacin free base is typically isolated as a yellow oil. benthamdirect.comwikipedia.org Following the coupling reaction, various work-up and purification procedures can be employed. A common method involves the treatment of a solifenacin salt with an aqueous base, such as sodium hydroxide, to liberate the free base. google.com The base is then extracted into a suitable organic solvent, and the solvent is subsequently removed by evaporation. google.com

Another detailed procedure involves diluting the reaction mixture with water and acidifying it with hydrochloric acid to a pH of 1-2. After separating the aqueous layer, it is basified to a pH of 9-10 with a base like ammonium (B1175870) hydroxide. The liberated solifenacin free base is then extracted with an organic solvent such as dichloromethane. The organic extracts are combined, washed, and concentrated to yield the final product. newdrugapprovals.org

Advancements in synthesis have led to processes that yield solifenacin of sufficient chemical purity to be used directly in the final salt formation step without requiring additional, separate purification of the free base. justia.comresearchgate.net In some processes, the ability to isolate the free base as a solid is considered an advantage for industrial productivity and handling. google.com Purification of key intermediates, such as the crystallization of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride from a non-polar aprotic solvent, is also a critical step in ensuring the purity of the final product. justia.com

Formation of Solifenacin Succinate (B1194679) Salt

The conversion of the oily solifenacin free base into a solid, stable salt is a critical final step in the manufacturing process.

The primary reason for forming the succinate salt of solifenacin is to transform the oily free base into a physically and chemically stable solid. benthamdirect.comresearchgate.netwikipedia.org Solifenacin succinate is a yellowish crystalline solid that is more suitable for formulation into a final pharmaceutical product. benthamdirect.comwikipedia.org

The formation of the succinate salt serves as a crucial purification step. The process of salt formation and subsequent crystallization effectively removes certain impurities that may be present after the synthesis of the free base. newdrugapprovals.org Attempts to form other salts, such as the hydrochloride and oxalate, resulted in products that retained significant levels of impurities. newdrugapprovals.org The succinate salt, however, could be prepared in a highly pure form. newdrugapprovals.org

The resulting this compound is a stable compound. benthamdirect.com It is known to exist in different polymorphic forms, with Form I being the desired crystal structure for maintaining product stability, as the presence of an amorphous form can lead to degradation over time. geneesmiddeleninformatiebank.nlgoogle.com Furthermore, this compound is freely soluble in water, a desirable characteristic for a drug substance intended for oral administration. geneesmiddeleninformatiebank.nlgoogle.com

The formation of the salt is achieved by reacting equimolar amounts of solifenacin free base and succinic acid in a suitable organic solvent. justia.com A range of solvents can be used, including alcohols like ethanol (B145695) and isopropanol, ketones such as acetone, or esters like ethyl acetate (B1210297). google.comjustia.com Upon reaction, the this compound precipitates as a white crystalline solid. justia.com This solid is then isolated by filtration, washed with a cold solvent, and dried. justia.com To achieve even higher purity, the salt can be recrystallized, for example from isopropanol, which has been shown to increase HPLC purity from 99.39% to 99.71%. justia.com

Crystallization and Polymorphism Studies of this compound

This compound is known to exhibit polymorphism, a property where a compound exists in multiple crystalline forms or as an amorphous solid. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl These different solid-state forms can possess distinct physicochemical properties. The amorphous form of this compound is reported to be chemically unstable and can form degradation products more readily than its crystalline counterparts. google.com Consequently, research has focused on identifying and controlling the crystalline forms to ensure product stability and consistency. geneesmiddeleninformatiebank.nl

The crystal structure of a common polymorphic form of solifenacin hydrogen succinate has been solved and refined using synchrotron X-ray powder diffraction data. scispace.comcambridge.org This form crystallizes in the P21 space group with two molecules per unit cell. scispace.comcambridge.org The structure reveals that hydrogen succinate anions create a chain linked by strong hydrogen bonds. These chains are further organized into layers rich in hydrogen bonds, with the aromatic rings of the solifenacin cations packing in a herringbone pattern between these layers. scispace.comcambridge.org

Different crystalline forms are often identified and characterized by their unique Powder X-ray Diffraction (PXRD) patterns. Patents have described several polymorphic forms, distinguished by their characteristic 2θ peaks. For instance, one crystalline form is characterized by PXRD peaks at approximately 3.9, 11.2, 14.3, and 18.8° ± 0.2° 2θ. google.com Another distinct form, sometimes referred to as Form II, shows characteristic peaks at about 4.3, 14.7, and 16.2° ± 0.2° 2θ. google.com A novel crystal form has also been reported with characteristic PXRD peaks at 3.5, 7.1, 10.8, 18.3, 21.5, 22.1, and 24.9° ± 0.2° 2θ, and a differential thermal analysis showing an endothermic transition at about 146 °C. google.com

Table 1: Reported Polymorphic Forms and Crystalline Data for this compound

Form Designation Characterization Method Key Findings / Characteristic Peaks (2θ ± 0.2°) Reference(s)
Crystalline Form PXRD Characterized by peaks at 3.9, 11.2, 14.3, 18.8° google.com
Form II PXRD Characterized by peaks at 4.3, 14.7, 16.2, 11.7, 18.3° google.com
Novel Crystal Form PXRD, DSC PXRD peaks at 3.5, 7.1, 10.8, 18.3, 21.5, 22.1, 24.9°; DSC endotherm at ~146 °C google.com
P21 Space Group Synchrotron XRD a = 6.477 Å, b = 7.830 Å, c = 23.848 Å, β = 90.237° scispace.comcambridge.org
Non-acicular Form PXRD Peaks at 3.7, 11.1, 18.6, 21.8° google.com

Synthesis of Solifenacin Analogues and Derivatives

The design of novel muscarinic antagonists, particularly those selective for the M3 receptor subtype like solifenacin, is guided by structure-activity relationships and pharmacophore modeling. nih.govacs.orgacs.org A pharmacophore represents the essential geometric arrangement of features a molecule must possess to interact with a specific receptor. acs.org For M3 antagonists, this model typically includes a protonatable tertiary amine, which mimics the quaternary ammonium group of the endogenous ligand acetylcholine (B1216132), an ester group, and specific hydrophobic regions that interact with the receptor's binding pocket. beilstein-journals.org

A key challenge and design principle is achieving selectivity against other muscarinic receptor subtypes, especially the M2 receptor, which is highly homologous to the M3 receptor and involved in regulating heart rate. nih.govnih.gov Structure-guided design, utilizing the crystal structures of M2 and M3 receptors, has been a powerful strategy. nih.govnih.gov By exploiting subtle differences, such as a single amino acid variation in the orthosteric binding pockets of the M2 and M3 subtypes, medicinal chemists can design ligands that show preferential binding. nih.gov Molecular docking simulations based on these crystal structures allow for the prediction of how a designed molecule will bind, guiding optimization efforts to enhance M3 selectivity. nih.govnih.gov

Another design approach involves creating three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore models. researchgate.netreddit.com These models are generated from a set of known active compounds and can be used to screen large virtual databases for new molecules that fit the required geometric and chemical features, leading to the identification of novel lead compounds. nih.govacs.orgresearchgate.net The ultimate goal is to identify molecules that not only have high affinity for the M3 receptor but also possess kinetic properties, such as a slower dissociation rate from the M3 receptor compared to the M2 receptor, which can translate to a longer duration of action and improved selectivity in vivo. cornell.edu

The synthesis of solifenacin analogues generally follows the core synthetic route of solifenacin itself, which involves the coupling of two key chiral fragments: a derivative of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol. beilstein-journals.org Strategies for creating analogues involve modifying one or both of these fragments.

The central carbamate (B1207046) linkage is typically formed by reacting an activated form of the isoquinoline fragment with the quinuclidinol fragment. beilstein-journals.org One common method involves activating the isoquinoline nitrogen with an agent like 4-nitrophenyl chloroformate beilstein-journals.org, ethyl chloroformate acs.org, or triphosgene google.com to form a reactive carbamoyl (B1232498) chloride or related intermediate. This intermediate is then coupled with (R)-quinuclidin-3-ol. beilstein-journals.orggoogle.com

To create analogues, chemists can employ several strategies:

Modification of the Isoquinoline Moiety : Different substituted 1-phenyl-1,2,3,4-tetrahydroisoquinolines can be synthesized and used as starting materials. This allows for exploration of how substitutions on the phenyl or isoquinoline rings affect receptor affinity and selectivity.

Modification of the Alicyclic Alcohol : Instead of (R)-quinuclidin-3-ol, other chiral amino alcohols can be used. This can alter the basicity and steric bulk of the protonatable amine portion of the molecule, which is critical for the interaction with the aspartate residue in the receptor binding site.

Diastereomeric Resolution : An alternative strategy involves condensing a chiral isoquinoline derivative, like (1S)-ethoxycarbonyl IQL derivative, with a racemic alcohol, such as (RS)-3-quinuclidinol. acs.orgresearchgate.netnewdrugapprovals.org This produces a mixture of diastereomers, which can then be separated by diastereomeric crystallization, often after forming a salt with an appropriate acid like succinic acid. acs.orgresearchgate.net This approach allows for the isolation of the desired stereoisomer.

Improved synthetic processes focus on efficiency, using milder reaction conditions, simpler procedures, and avoiding laborious purifications to make the strategies suitable for larger-scale production. google.comgoogle.comresearchgate.net

Once novel solifenacin derivatives are synthesized, they undergo extensive characterization to determine their chemical structure and pharmacological profile. Structural confirmation is typically achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the identity, purity, and structure of the new compound. researchgate.netmdpi.com

The pharmacological characterization is crucial for determining the compound's potential as a muscarinic antagonist. This is primarily done through a series of in vitro assays:

Radioligand Binding Assays : These assays are used to determine the affinity of the novel derivative for each of the five muscarinic receptor subtypes (M1-M5). researchgate.net The assay measures the ability of the test compound to compete with a radiolabeled ligand (like [³H]-N-methylscopolamine) for binding to receptors, which are often expressed in cell lines like Chinese Hamster Ovary (CHO) cells. researchgate.netnih.gov The results are expressed as an inhibition constant (Ki), with a lower Ki value indicating higher binding affinity. nih.gov This allows for the determination of the compound's selectivity profile across the receptor subtypes. einj.org

Functional Assays : These experiments measure the biological effect of the compound. They determine whether the derivative acts as an antagonist (blocks the receptor) and its potency in doing so. researchgate.net Common functional assays include measuring the inhibition of agonist-induced calcium mobilization in cells expressing a specific receptor subtype or measuring the relaxation of agonist-induced contractions in isolated tissue preparations (e.g., guinea pig ileum or bladder). researchgate.netresearchgate.net The potency of an antagonist is often expressed as a pA₂ or Kb value, which quantifies its ability to competitively inhibit the function of an agonist. nih.gov

By comparing the affinity (Ki) and functional potency (pA₂, Kb) values across the M1-M5 receptor subtypes, researchers can build a comprehensive profile of a new derivative's selectivity and potential for therapeutic application. nih.govnih.gov

Molecular Pharmacology of Solifenacin Succinate

Muscarinic Receptor Subtype Selectivity and Affinity

Solifenacin (B1663824) exhibits a notable selectivity profile for muscarinic receptor subtypes, with a particular affinity for the M3 receptor. scbt.comeinj.org This selectivity is a key aspect of its pharmacological character.

Binding Studies with M1, M2, M3, M4, and M5 Muscarinic Receptors

Radioligand binding assays have been employed to determine the affinity of solifenacin for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). These studies have consistently demonstrated that solifenacin has the highest affinity for the M3 receptor subtype. nih.govnih.govresearchgate.netscispace.com

In vitro studies using recombinant human muscarinic receptors have yielded specific affinity constants (pKi) and inhibitor constants (Ki) for solifenacin. The pKi values for M1, M2, and M3 receptors have been reported as 7.6, 6.9, and 8.0, respectively. nih.govselleckchem.comportico.orgmedchemexpress.com This indicates a higher affinity for the M3 receptor compared to the M1 and M2 subtypes. selleckchem.com Another study reported Ki values of 26 nM for M1, 170 nM for M2, 12 nM for M3, 110 nM for M4, and 31 nM for M5 receptors. nih.govresearchgate.netscispace.comapexbt.com These findings further confirm the compound's highest affinity for the M3 receptor.

Table 1: Affinity of Solifenacin for Human Muscarinic Receptor Subtypes

Receptor Subtype pKi Value Ki Value (nM)
M1 7.6 nih.govselleckchem.comportico.orgmedchemexpress.com 26 nih.govresearchgate.netscispace.comapexbt.com
M2 6.9 nih.govselleckchem.comportico.orgmedchemexpress.com 170 nih.govresearchgate.netscispace.comapexbt.com
M3 8.0 nih.govselleckchem.comportico.orgmedchemexpress.com 12 nih.govresearchgate.netscispace.comapexbt.com
M4 - 110 nih.govresearchgate.netscispace.comapexbt.com
M5 - 31 nih.govresearchgate.netscispace.comapexbt.com

The selectivity of solifenacin for the M3 receptor over the M2 receptor is a significant feature, as M3 receptors are the primary mediators of bladder smooth muscle contraction. nih.gov

Competitive Antagonism Mechanisms

Solifenacin functions as a competitive antagonist at muscarinic receptors. astellas.usdrugbank.comcaymanchem.com This means it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (B1216132), thereby preventing acetylcholine from activating the receptor. This competitive antagonism has been demonstrated in various in vitro and in vivo models. astellas.usdrugbank.comnih.govresearchgate.netfda.gov

In isolated rat urinary bladder preparations, solifenacin competitively antagonized contractions induced by carbachol, a muscarinic agonist, with a pA2 value of 7.44. nih.govresearchgate.net The pA2 value is a measure of the potency of an antagonist. This competitive action leads to the relaxation of the detrusor muscle in the urinary bladder. researchgate.net

Quantitative Receptor Binding Kinetics (in vitro and ex vivo in animal models)

Studies on the binding kinetics of solifenacin reveal a slow dissociation rate from muscarinic receptors, which contributes to its prolonged duration of action. scbt.com

In vitro: In vitro binding assays using mouse tissues showed that solifenacin competed with [3H]-N-methylscopolamine ([3H]-NMS) for binding sites in the bladder, submaxillary gland, and heart in a concentration-dependent manner. nih.gov The pKi values indicated that its binding affinity was 2-3 times weaker than that of oxybutynin (B1027) in these tissues. nih.gov

Ex vivo: Following oral administration in mice, solifenacin demonstrated persistent binding to muscarinic receptors in tissues with a high expression of the M3 subtype, such as the bladder. nih.gov Ex vivo studies showed a significant, dose-dependent increase in the dissociation constant (Kd) for [3H]-scopolamine in various tissues, including the bladder, prostate, and submaxillary gland, with little change in the maximum number of binding sites (Bmax). portico.org This sustained increase in Kd in the bladder was observed for up to 12 hours. portico.org In rats, oral solifenacin also showed significant and long-lasting binding to muscarinic receptors in M3-expressing tissues. einj.org

Intracellular Signaling Pathways Modulation

Solifenacin's antagonism of muscarinic receptors leads to the modulation of downstream intracellular signaling pathways that are normally activated by acetylcholine.

Impact on Phosphoinositide Hydrolysis

Muscarinic M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). scbt.comics.org Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). By blocking these receptors, particularly the M3 receptor, solifenacin is expected to inhibit phosphoinositide hydrolysis. While direct studies on solifenacin's effect on phosphoinositide hydrolysis are not extensively detailed in the provided results, the antagonism of M3 receptors, which are known to activate this pathway, implies an inhibitory effect. scbt.comics.org One study noted that in GH3 cells, the binding of acetylcholine to M2-muscarinic receptors might weakly stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate. mdpi.com

Effects on Calcium Mobilization (in vitro)

A key consequence of phosphoinositide hydrolysis is the mobilization of intracellular calcium ([Ca2+]i), which is crucial for smooth muscle contraction. Solifenacin has been shown to inhibit carbachol-induced calcium mobilization in various cell types.

In isolated guinea pig detrusor muscle cells, solifenacin inhibited carbachol-induced calcium mobilization with a Ki of 4 nM. caymanchem.combiomol.com In bladder smooth muscle cells from cynomolgus monkeys, solifenacin concentration-dependently inhibited carbachol-induced Ca2+ mobilization, with a pKi of 8.5. nih.govopenaccessjournals.com Similarly, in rat bladder smooth muscle cells, solifenacin's inhibitory effect on Ca2+ mobilization had a pKi of 8.12. nih.gov

Table 2: Inhibitory Effect of Solifenacin on Carbachol-Induced Calcium Mobilization (in vitro)

Cell Type Species pKi Value Ki Value (nM)
Bladder Smooth Muscle Cells Guinea Pig - 4 caymanchem.combiomol.com
Bladder Smooth Muscle Cells Cynomolgus Monkey 8.5 nih.govopenaccessjournals.com -
Bladder Smooth Muscle Cells Rat 8.12 nih.gov -
Submandibular Gland Cells Cynomolgus Monkey 8.2 nih.gov -
Submandibular Gland Cells Rat 7.57 nih.gov -

These findings demonstrate that solifenacin effectively counteracts the signaling cascade that leads to smooth muscle contraction by blocking the mobilization of intracellular calcium. selleckchem.comnih.govopenaccessjournals.com

Modulation of Potassium Channels by Solifenacin

Recent research has revealed that solifenacin's pharmacological actions may extend beyond its well-established role as a muscarinic receptor antagonist. Studies have shown that solifenacin can directly modulate the activity of M-type potassium channels (KCNQ channels), an action that appears to be independent of its antimuscarinic effects. nih.govmdpi.com

In pituitary GH3 cells, solifenacin was found to increase the amplitude of the M-type K+ current (IK(M)) in a concentration-dependent manner. mdpi.com This effect was associated with a leftward shift in the steady-state activation curve of the current, indicating that the channels are activated at more negative membrane potentials in the presence of the drug. mdpi.com Furthermore, solifenacin was observed to shorten the activation time constant of the IK(M). mdpi.com Single-channel recordings confirmed that solifenacin increases the activity of M-type K+ channels by lengthening their mean open time without altering their single-channel conductance. nih.govmdpi.com

Interestingly, the application of acetylcholine did not reverse the solifenacin-stimulated IK(M), further supporting the notion that this effect is independent of muscarinic receptor antagonism. nih.govmdpi.com However, thyrotropin-releasing hormone (TRH) was able to counteract the solifenacin-induced increase in IK(M) amplitude. nih.govmdpi.com This modulation of M-type potassium channels by solifenacin has also been observed in hippocampal neurons. nih.gov The potential for solifenacin to block potassium channels was also confirmed in vitro in the hERG assay. fda.gov

Tissue Selectivity Studies (in vitro and animal models)

A key aspect of the pharmacological profile of solifenacin is its relative selectivity for the urinary bladder over other tissues, particularly the salivary glands. nih.govresearchreview.co.nzbjournal.org This selectivity is a significant factor in its clinical utility, as it may contribute to a more favorable side-effect profile compared to less selective antimuscarinic agents.

In vitro studies using isolated rat bladder smooth muscle cells and salivary gland cells have demonstrated that solifenacin exhibits a higher inhibitory potency in bladder tissue. nih.govics.org The inhibitory effect of solifenacin on carbachol-induced increases in intracellular calcium levels was found to be 3.6-fold more potent in bladder smooth muscle cells (pKi = 8.12) than in salivary gland cells (pKi = 7.57). nih.govics.orgapexbt.com This selectivity was also observed in monkey tissues, where solifenacin was the only antimuscarinic tested that showed significant bladder selectivity (2.1-fold). ics.org

In vivo studies in anesthetized rats further support this tissue selectivity. nih.gov Solifenacin dose-dependently inhibited carbachol-induced increases in intravesical pressure and salivary secretion, demonstrating a functional selectivity for the urinary bladder over the salivary gland that was 3.7- to 6.5-fold higher. nih.govapexbt.com

In Vitro Bladder vs. Salivary Gland Selectivity of Solifenacin
SpeciesTissuepKi ValueSelectivity Ratio (Bladder/Salivary Gland)
RatBladder Smooth Muscle Cells8.123.6
Salivary Gland Cells7.57
MonkeyBladder Smooth Muscle Cells8.522.1
Salivary Gland Cells8.21

When compared to other antimuscarinic agents, solifenacin has consistently demonstrated a superior bladder-selective profile. nih.govnih.gov In rat tissue studies, while other antimuscarinics like tolterodine (B1663597), oxybutynin, and darifenacin (B195073) also showed slightly greater inhibitory potency in the bladder compared to salivary glands, the selectivity ratio for solifenacin (3.6) was notably higher than that of tolterodine (2.0), oxybutynin (2.1), and darifenacin (1.7). ics.org

In anesthetized rats, tolterodine exhibited a 2.2- to 2.4-fold selectivity for the bladder, whereas oxybutynin, darifenacin, and atropine (B194438) showed no functional selectivity. nih.gov These findings highlight the comparatively greater selectivity of solifenacin for the urinary bladder. nih.govnih.gov

Comparative Bladder Selectivity Ratios of Antimuscarinic Agents in Rat Tissues (in vitro)
Antimuscarinic AgentSelectivity Ratio (Bladder/Salivary Gland)
Solifenacin3.6
Tolterodine2.0
Oxybutynin2.1
Darifenacin1.7

Allosteric Modulation and Biased Agonism/Antagonism Studies

The concepts of allosteric modulation and biased agonism represent emerging areas in pharmacology that describe more complex drug-receptor interactions than simple competitive antagonism. nih.govodmu.edu.ua Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. nih.gov Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others downstream of the same receptor.

To date, the scientific literature on solifenacin succinate (B1194679) has primarily focused on its role as a competitive antagonist at the orthosteric binding site of muscarinic receptors. While there is extensive research on its receptor subtype selectivity and tissue selectivity, there is a lack of specific studies investigating whether solifenacin exhibits allosteric modulation or biased agonism/antagonism at muscarinic receptors. Current research gaps include a better understanding of subtype-selective allosteric modulation of muscarinic receptor function. frontiersin.orgnih.gov The development of molecules with dual functionality, such as being a muscarinic M1 receptor agonist and an M3 receptor antagonist, is an area of ongoing drug design challenges. nih.gov Therefore, this section remains an area for future investigation.

Preclinical Pharmacodynamics of Solifenacin Succinate

In Vitro Pharmacological Effects on Smooth Muscle

Solifenacin (B1663824) succinate (B1194679) demonstrates significant in vitro activity on detrusor smooth muscle, primarily through competitive antagonism of muscarinic receptors. Studies on isolated rat urinary bladder preparations have shown that solifenacin competitively antagonizes contractions induced by carbachol, a cholinergic agonist. nih.govjst.go.jp The pA2 value, a measure of antagonist potency, for solifenacin in this model was determined to be 7.44 ± 0.09. nih.govjst.go.jp In these in vitro assays, the antimuscarinic action of solifenacin was found to be more potent than that of propiverine (B1210425) but less potent than tolterodine (B1663597), oxybutynin (B1027), darifenacin (B195073), and atropine (B194438). nih.govjst.go.jp

Further investigations into the cellular mechanisms reveal that solifenacin inhibits the carbachol-induced increases in intracellular Ca2+ levels in isolated rat bladder smooth muscle cells in a concentration-dependent manner. nih.gov The inhibitory constant (pKi) for solifenacin in these cells was 8.12. nih.govopenaccessjournals.com This effect on calcium mobilization is a key factor in its ability to relax the detrusor muscle. nih.govopenaccessjournals.com

In studies using human isolated detrusor smooth muscle, solifenacin inhibited contractions induced by carbachol, KCl, and electrical field stimulation (EFS). nih.gov The pA2 value from Schild plots for solifenacin was similar to that of oxybutynin. nih.gov Unlike atropine, which did not inhibit KCl- and CaCl2-induced contractions, solifenacin, along with oxybutynin and propiverine, significantly inhibited these contractions, suggesting a potential Ca2+ channel antagonist action at higher concentrations. nih.gov Furthermore, solifenacin was observed to decrease EFS-induced acetylcholine (B1216132) release, indicating a possible prejunctional modulatory effect on cholinergic nerve endings in the human detrusor. nih.gov

In isolated guinea pig bladder preparations, the affinity of solifenacin for M3 muscarinic receptors (pKi of 8.0) was found to be higher than for M1 (pKi of 7.6) and M2 (pKi of 6.9) receptors. portico.org

Table 1: In Vitro Antimuscarinic Activity of Solifenacin in Detrusor Muscle

Parameter Species Preparation Value Reference(s)
pA2 Rat Isolated urinary bladder 7.44 ± 0.09 nih.govjst.go.jp
pKi (M3) Guinea Pig Isolated bladder 8.0 portico.org
pKi (M1) Guinea Pig Isolated bladder 7.6 portico.org
pKi (M2) Guinea Pig Isolated bladder 6.9 portico.org
pKi Rat Isolated bladder smooth muscle cells 8.12 nih.govopenaccessjournals.com
pA2 Human Isolated detrusor smooth muscle Similar to oxybutynin nih.gov

Preclinical studies have also evaluated the effects of solifenacin on gastrointestinal smooth muscle, another tissue rich in muscarinic receptors. In mice, oral administration of solifenacin led to a significant and dose-dependent increase in the dissociation constant (KD) values for specific [N-methyl-3H]-scopolamine ([3H]-NMS) binding in the colon, indicating receptor occupancy. nih.gov This effect in the colon was observed to be long-lasting, persisting for up to 12 hours. nih.gov

In vitro studies have demonstrated that solifenacin can reduce the motility of the gastrointestinal tract, an effect that may be mediated by its anticholinergic properties. pom.go.id

Table 2: Effect of Oral Solifenacin on Muscarinic Receptor Binding in Mouse Colon

Tissue Parameter Effect Duration Reference(s)
Colon [3H]-NMS Binding (KD value) Significant, dose-dependent increase Up to 12 hours nih.gov

In Vivo Animal Model Studies of Muscarinic Receptor Antagonism

In vivo studies in animal models have consistently demonstrated the efficacy of solifenacin in modulating bladder function. In anesthetized rats, solifenacin dose-dependently inhibited the elevation in intravesical pressure induced by carbachol. nih.govopenaccessjournals.comapexbt.com Cystometry studies in anesthetized rats showed that both solifenacin and oxybutynin dose-dependently increased the maximum bladder capacity and decreased the maximum intravesical pressure. nih.govjst.go.jpapexbt.com The dose required to produce a 30% increase in maximum bladder capacity (ED30) for intravenously administered solifenacin was 0.35 mg/kg, which was comparable to that of oxybutynin (0.30 mg/kg i.v.). nih.govjst.go.jp

An important finding from in vivo studies is the bladder selectivity of solifenacin. einj.orgjst.go.jp In anesthetized rats, solifenacin was found to be 4 to 7 times more potent at inhibiting bladder contractions than salivation. einj.orgjst.go.jp This functional selectivity for the urinary bladder over the salivary gland was quantified to be between 3.7- and 6.5-fold. nih.govopenaccessjournals.com

Studies using muscarinic receptor knockout mice have further elucidated the in vivo selectivity of solifenacin. nih.gov Following oral administration, solifenacin showed a significantly greater activity to bind to muscarinic receptors in the bladder of M2 receptor knockout (M2R KO) mice compared to its binding in the submandibular gland. nih.gov This suggests a preferential binding to the M3 receptor subtype in the bladder in vivo. nih.gov

Table 3: In Vivo Effects of Solifenacin on Bladder Function in Rats

Model Parameter Effect ED30 (i.v.) Reference(s)
Anesthetized Rat (Carbachol-induced) Intravesical Pressure Dose-dependent inhibition - nih.govopenaccessjournals.comapexbt.com
Anesthetized Rat (Cystometry) Maximum Bladder Capacity Dose-dependent increase 0.35 mg/kg nih.govjst.go.jp
Anesthetized Rat (Cystometry) Maximum Intravesical Pressure Dose-dependent decrease - nih.govjst.go.jp

The effects of solifenacin on salivary secretion have been a key focus of preclinical evaluation to assess its potential for causing dry mouth, a common side effect of antimuscarinic drugs. In anesthetized rats, solifenacin dose-dependently inhibited carbachol-induced salivary secretion. nih.govopenaccessjournals.comapexbt.com However, this effect was less potent than its effect on the bladder, demonstrating a selectivity of 3.7- to 6.5-fold for the urinary bladder over the salivary gland. nih.govopenaccessjournals.comapexbt.com

In mice, oral administration of solifenacin significantly reduced pilocarpine-induced salivary secretion. nih.govopenaccessjournals.com While the suppressive effect of solifenacin on salivation was more persistent than that of oxybutynin, its antagonistic effect on the dose-response curves to pilocarpine (B147212) was significantly weaker. nih.govopenaccessjournals.com This suggests a lower propensity for causing dry mouth compared to oxybutynin at equivalent doses for bladder effects.

Table 4: In Vivo Effects of Solifenacin on Salivary Secretion in Animal Models

Animal Model Method of Induction Effect Selectivity (Bladder vs. Salivary Gland) Reference(s)
Anesthetized Rats Carbachol Dose-dependent inhibition 3.7- to 6.5-fold nih.govopenaccessjournals.comapexbt.com
Mice Pilocarpine Significant reduction Weaker antagonism than oxybutynin nih.govopenaccessjournals.com

Comparative studies in animal models have highlighted the distinct pharmacodynamic profile of solifenacin relative to other antimuscarinic agents.

In terms of bladder selectivity over salivary glands in anesthetized rats, solifenacin (3.7- to 6.5-fold) demonstrated greater selectivity than tolterodine (2.2- to 2.4-fold). nih.govopenaccessjournals.com In contrast, oxybutynin, darifenacin, and atropine showed no functional selectivity for the urinary bladder in this model. nih.govopenaccessjournals.com In non-human primates (cynomolgus monkeys), the bladder-selectivity index for solifenacin was also found to be statistically higher than that for oxybutynin, tolterodine, and darifenacin. openaccessjournals.com

When comparing the effects on bladder capacity in anesthetized rats, the efficacy of solifenacin (ED30 of 0.35 mg/kg i.v.) was found to be approximately equal to that of oxybutynin (ED30 of 0.30 mg/kg i.v.). nih.govjst.go.jp

In studies on M2 receptor knockout mice, oral solifenacin, unlike oral oxybutynin, was found to selectively bind to the M3 subtype in the bladder compared to the submandibular gland. nih.gov This further supports the advantageous profile of solifenacin for treating overactive bladder with potentially fewer side effects related to salivary gland inhibition. nih.gov

Table 5: Comparative Bladder Selectivity over Salivary Gland in Anesthetized Rats

Compound Bladder Selectivity (Fold-Increase) Reference(s)
Solifenacin 3.7 - 6.5 nih.govopenaccessjournals.com
Tolterodine 2.2 - 2.4 nih.govopenaccessjournals.com
Oxybutynin No functional selectivity nih.govopenaccessjournals.com
Darifenacin No functional selectivity nih.govopenaccessjournals.com
Atropine No functional selectivity nih.govopenaccessjournals.com

Pharmacokinetics of Solifenacin Succinate in Preclinical Systems and Models

Absorption Characteristics (in vitro and animal models)

The initial phase of a drug's journey in the body involves its absorption from the site of administration into the bloodstream. Preclinical studies on solifenacin (B1663824) succinate (B1194679) have utilized both in vitro systems and various animal models to characterize this process.

Intestinal Permeability Studies (in vitro)

In vitro models, such as the Caco-2 cell line, are instrumental in predicting the intestinal permeability of orally administered drugs. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized, epithelial cells that mimic the intestinal barrier.

Studies using three-dimensional Caco-2 tubules in a microphysiological system have been employed to evaluate the permeability of solifenacin. mimetas.comnih.gov This advanced model aims to more accurately replicate the in vivo environment of the human gastrointestinal tract. mimetas.comnih.gov Research has indicated that solifenacin's permeability can be influenced by various factors, including interactions with bile acids. nih.govresearchgate.net Specifically, it has been suggested that the passive absorption of solifenacin, a Biopharmaceutics Classification System (BCS) class I compound, may be hindered by its interaction with bile acid aggregates in simulated fasted state intestinal fluid. researchgate.net This interaction could delay absorption until the bile acids are reabsorbed in the lower small intestine. researchgate.net

Absorption Kinetics in Animal Models

Investigations in animal models, including mice, rats, and dogs, have provided valuable in vivo data on the absorption of solifenacin. hpfb-dgpsa.ca Following oral administration, solifenacin is rapidly absorbed, with peak plasma concentrations (Cmax) of both radioactive solifenacin and the unchanged drug being reached within 0.25 to 1 hour across these species. hpfb-dgpsa.ca

The primary sites of absorption appear to be throughout the digestive tract, with the ileum showing maximal absorption and minimal to no absorption occurring in the stomach. hpfb-dgpsa.cadrugbank.com This absorption is believed to happen via passive diffusion. drugbank.com

The absolute oral bioavailability of solifenacin is high, approximately 90%. fda.govastellas.com Studies have also shown that the presence of food does not significantly impact the Cmax and area under the curve (AUC) of solifenacin, suggesting it can be administered without regard to meals. fda.govastellas.com In rats, transdermal formulations have been shown to lead to slower absorption compared to oral administration. nih.gov

Distribution and Tissue Uptake

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of this distribution is influenced by factors such as plasma protein binding and the drug's affinity for various tissues.

Plasma Protein Binding (in vitro and animal models)

Solifenacin exhibits a high degree of binding to plasma proteins. In vivo studies in humans show that approximately 98% of solifenacin is bound to plasma proteins, primarily to α1-acid glycoprotein. fda.govastellas.comfda.govresearchgate.netd-nb.infofda.govnih.govmedcentral.com In vitro data indicates a plasma protein binding of 93-96%. drugbank.comnih.gov Preliminary experiments in mice also demonstrated high plasma protein binding, with values of 93.2% and higher. nih.gov This extensive binding to plasma proteins, particularly α1-acid glycoprotein, is a significant characteristic of solifenacin's pharmacokinetic profile. fda.govpharmacyboardkenya.org

Metabolism and Biotransformation Pathways

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This biotransformation is crucial for their elimination. Solifenacin is extensively metabolized, with several pathways and resulting metabolites identified.

The primary site of solifenacin metabolism is the liver. fda.govfda.govnih.govastellas.com The main enzymatic pathway responsible for its metabolism is the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govfda.govnih.govopenaccessjournals.comastellas.comtmda.go.tztevauk.com However, alternative metabolic pathways also exist. fda.govfda.govtmda.go.tztevauk.com In vitro studies using human liver microsomes have confirmed that solifenacin is a substrate for CYP3A4. fda.govfda.govastellas.com At therapeutic concentrations, solifenacin does not inhibit other major CYP enzymes such as CYP1A1/2, 2C9, 2C19, or 2D6. fda.govfda.govastellas.comtmda.go.tztevauk.com

The principal metabolic routes for solifenacin involve N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govfda.govastellas.com This leads to the formation of several metabolites. One of these, 4R-hydroxy solifenacin, is pharmacologically active but is present in low concentrations and is not expected to contribute significantly to the drug's clinical activity. fda.govfda.govtmda.go.tz Three other major metabolites found in human plasma after oral dosing are pharmacologically inactive: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of solifenacin. fda.govfda.govtmda.go.tz

In preclinical species like mice and dogs, a similar set of metabolites (M2, M3, M4, and M5) to humans has been observed, with the inactive M2 metabolite being the most abundant. hpfb-dgpsa.ca

Interactive Data Table: Key Pharmacokinetic Parameters of Solifenacin Succinate

Parameter Value/Description Species Citation
Absorption
Oral Bioavailability ~90% Human fda.govastellas.com
Time to Peak Plasma Concentration (Tmax) 0.25 - 1 hour Mouse, Rat, Dog hpfb-dgpsa.ca
Effect of Food No significant effect Human fda.govastellas.com
Distribution
Plasma Protein Binding ~98% (in vivo) Human fda.govastellas.comfda.gov
Primary Binding Protein α1-acid glycoprotein Human fda.govastellas.comfda.gov
Volume of Distribution (Vd) ~600 L Human fda.govastellas.comfda.gov
Metabolism
Primary Metabolic Organ Liver Human fda.govfda.govastellas.com
Primary Enzyme CYP3A4 Human fda.govfda.govastellas.com
Active Metabolite 4R-hydroxy solifenacin Human fda.govfda.govtmda.go.tz
Inactive Metabolites N-glucuronide, N-oxide, 4R-hydroxy-N-oxide Human fda.govfda.govtmda.go.tz
Elimination
Elimination Half-life 1-4 hours Mouse, Rat, Dog hpfb-dgpsa.ca

Identification and Characterization of Metabolites (in vitro and animal models)

Preclinical and in vitro studies have identified several metabolites of solifenacin. hres.ca The primary metabolic transformations occur through the N-oxidation of the quinuclidin ring and the 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govfda.gov These reactions lead to the formation of four principal metabolites that have been identified in plasma and excreta. fda.govmedsafe.govt.nzopenaccessjournals.comtmda.go.tztmda.go.tzwikipedia.orghpra.ie

In an in vitro study using cryopreserved human hepatocytes, solifenacin was metabolized into four metabolites designated M2 (N-oxide), M3 (4R-hydroxy), M4 (4R-hydroxy-N-oxide), and M5 (N-glucuronide), which correspond to the major metabolites observed in vivo in humans. tandfonline.com In animal models, including mice, rats, and dogs, solifenacin was also extensively metabolized, with up to 10 different metabolites being characterized. hres.ca Animal studies have detected major metabolites in the urine, feces, and bile. nih.gov

Table 1: Major Metabolites of Solifenacin Identified in Preclinical and in vitro Systems This table is interactive. You can sort and filter the data.

Metabolite Name Code (in vitro) Pharmacological Activity Identification Source Citation(s)
4R-hydroxy solifenacin M3 Active Plasma, Urine, Feces, Hepatocytes fda.gov, openaccessjournals.com, tmda.go.tz, fda.gov, tandfonline.com, hpra.ie
N-oxide solifenacin M2 Inactive Plasma, Urine, Hepatocytes fda.gov, openaccessjournals.com, tmda.go.tz, fda.gov, tandfonline.com, hpra.ie
4R-hydroxy-N-oxide solifenacin M4 Inactive Plasma, Urine, Hepatocytes fda.gov, openaccessjournals.com, tmda.go.tz, fda.gov, tandfonline.com, hpra.ie

Role of Alternative Metabolic Pathways

Specific alternative pathways mentioned include metabolism by other cytochrome P450 isoenzymes, such as CYP1A1 and CYP2D6. fda.govfda.gov Furthermore, the identification of an N-glucuronide metabolite points to the involvement of Phase II conjugation reactions, specifically glucuronidation, as another route of metabolism. fda.govwikipedia.orghpra.ie These pathways ensure the clearance of the drug even if the primary CYP3A4 pathway is saturated or inhibited.

Enzyme Kinetics of Solifenacin Metabolism (in vitro)

In vitro enzyme kinetic studies confirm that solifenacin is a substrate of CYP3A4. fda.govmedsafe.govt.nzmedsinfo.com.au The metabolic process is subject to competitive inhibition. For instance, co-incubation with ketoconazole (B1673606), a potent CYP3A4 inhibitor, leads to a significant increase in solifenacin concentrations, demonstrating a clear enzyme-inhibitor interaction. fda.govnih.govopenaccessjournals.comtmda.go.tzwikipedia.orgfda.govmedsafe.govt.nz

While specific K_m (Michaelis constant) and V_max (maximum reaction velocity) values from preclinical studies are not extensively detailed in the reviewed literature, the interaction data strongly support a high-affinity relationship between solifenacin and the CYP3A4 enzyme. tmda.go.tzmedsinfo.com.au Comparative in vitro studies have also been conducted using liver microsomes from juvenile and adult mice. These experiments showed that the metabolic rate of solifenacin was lower in microsomes from 10-day-old mice compared to those from 20-day-old and adult mice, indicating age-dependent differences in metabolic capacity in this preclinical model. fda.gov

Excretion Pathways in Animal Models

Renal and Fecal Excretion of Solifenacin and Metabolites

In preclinical animal models such as mice, rats, and dogs, the primary routes for the elimination of solifenacin and its metabolites are fecal and biliary excretion. hres.canih.gov This is a notable difference from humans, where renal excretion of metabolites is a more dominant pathway. hres.ca

Following administration in animal models, metabolites of solifenacin can be detected in the urine, feces, and bile, underscoring the importance of both renal and hepatobiliary systems in its clearance in these species. nih.gov While human data indicates that after a single radiolabeled dose, approximately 70% of radioactivity is recovered in urine and 23% in feces, the balance is shifted more towards fecal and biliary routes in laboratory animal species. hres.caopenaccessjournals.comtmda.go.tz The major metabolite identified in feces in studies was 4R-hydroxy solifenacin. fda.govfda.gov In urine, the N-oxide, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide metabolites were the major identified forms. fda.govfda.govhpra.ie

Enterohepatic Recycling in Preclinical Species

Evidence from preclinical studies suggests that solifenacin undergoes enterohepatic recycling. fda.gov This process involves the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine. One preclinical report explicitly noted the observation of enterohepatic recycling in animal species. fda.gov

Mechanistic Drug Drug Interactions of Solifenacin Succinate

Cytochrome P450 Enzyme Interactions (in vitro studies)

The Cytochrome P450 (CYP) system is the primary pathway for the metabolism of a vast number of drugs. In vitro studies using human liver microsomes are fundamental in determining a compound's potential to act as an inhibitor, inducer, or substrate of various CYP isoenzymes.

In vitro investigations have been conducted to assess the potential of solifenacin (B1663824) to inhibit the activity of major human CYP isoenzymes. Studies using human liver microsomes have demonstrated that at therapeutic concentrations, solifenacin does not exert significant inhibitory effects on CYP1A1/2, 2C9, 2C19, 2D6, or 3A4. medsafe.govt.nztmda.go.tzmedsinfo.com.auastellas.use-lactancia.orgmedsinfo.com.au This suggests that solifenacin is unlikely to alter the clearance of co-administered drugs that are metabolized by these enzymes. tmda.go.tzmedsinfo.com.aupom.go.id One review of in vitro data noted a weak inhibitory potential for CYP2C19, though clinical interactions via this mechanism are considered very unlikely. nih.gov

The potential for solifenacin to induce CYP enzymes has not been as extensively studied as its inhibitory profile. medsafe.govt.nzmedsinfo.com.aupom.go.idpom.go.id However, given its primary role as a CYP3A4 substrate, its potential as a significant inducer is generally considered low.

Table 1: In Vitro Inhibitory Potential of Solifenacin on Major CYP Isoenzymes

Based on studies using human liver microsomes at therapeutic concentrations.

CYP IsoenzymeInhibitory Effect by SolifenacinReference
CYP1A1/2No significant inhibition medsafe.govt.nztmda.go.tze-lactancia.orgmedsinfo.com.au
CYP2C9No significant inhibition medsafe.govt.nztmda.go.tze-lactancia.orgmedsinfo.com.au
CYP2C19No significant inhibition / Weak potential medsafe.govt.nztmda.go.tzmedsinfo.com.aunih.gov
CYP2D6No significant inhibition medsafe.govt.nztmda.go.tze-lactancia.orgmedsinfo.com.au
CYP3A4No significant inhibition medsafe.govt.nztmda.go.tze-lactancia.orgmedsinfo.com.au

Given that solifenacin is a substrate of CYP3A4, its metabolism can be significantly affected by compounds that inhibit or induce this enzyme. medsafe.govt.nzastellas.uspom.go.idpom.go.id In vitro data predict that potent inhibitors of CYP3A4 will lead to a substantial increase in solifenacin plasma concentrations. pom.go.idopenaccessjournals.com This has been demonstrated in clinical studies based on these in vitro findings, where the potent CYP3A4 inhibitor ketoconazole (B1673606) was shown to increase the area under the curve (AUC) of solifenacin by two- to three-fold. medsafe.govt.nztmda.go.tzmedsinfo.com.auastellas.us Other potent CYP3A4 inhibitors expected to have a similar effect include ritonavir, nelfinavir, and itraconazole. medsafe.govt.nztmda.go.tz

Conversely, it is mechanistically plausible that CYP3A4 inducers, such as rifampicin, phenytoin, and carbamazepine, could decrease the plasma concentration of solifenacin by accelerating its metabolism, though specific in vitro studies on this interaction are not as widely reported. medsafe.govt.nzmedsinfo.com.aupom.go.idpom.go.id

Table 2: Predicted Effect of CYP3A4 Modulators on Solifenacin Metabolism (Based on In Vitro Data)

Predicted outcomes from co-administration with strong CYP3A4 inhibitors and inducers.

Modulator TypeExample CompoundPredicted Effect on Solifenacin ExposureReference
Strong CYP3A4 InhibitorKetoconazoleSignificant Increase medsafe.govt.nztmda.go.tzastellas.usopenaccessjournals.com
CYP3A4 InducerRifampicinPotential Decrease medsafe.govt.nzmedsinfo.com.aupom.go.id

Transporter Protein Interactions (in vitro studies)

Drug transporter proteins, such as P-glycoprotein, play a critical role in the absorption, distribution, and excretion of many drugs.

In vitro studies have been performed to characterize the interaction between solifenacin and the efflux transporter P-glycoprotein (P-gp, also known as MDR1). pa2online.orgnih.gov

Investigations using LLC-PK1 cells, a cell line often used to study drug transport, which were transfected with the human MDR1 gene, found that solifenacin is not a substrate for P-gp. pa2online.org The flux ratios (a measure of transport directionality) for solifenacin were close to one, indicating that it was not actively transported out of the cells by P-gp. pa2online.org

However, while not a substrate, solifenacin has been shown to be a weak inhibitor of P-gp in vitro. nih.govnih.gov In one study, solifenacin was found to inhibit the P-gp-mediated transport of digoxin (B3395198), a known P-gp substrate, in a concentration-dependent manner. pa2online.org The half-maximal inhibitory concentration (IC₅₀) was determined to be 5.1 µM. pa2online.orgnih.gov

Table 3: In Vitro Interaction of Solifenacin with P-glycoprotein (P-gp/MDR1)

Summary of findings from P-gp transporter studies.

Interaction TypeFindingReference
Solifenacin as a P-gp SubstrateNo pa2online.org
Solifenacin as a P-gp InhibitorYes, weak inhibitor (IC₅₀ = 5.1 µM vs. digoxin transport) nih.govpa2online.orgnih.gov

Pharmacodynamic Interactions with Other Cholinergic/Anticholinergic Agents (in vitro and animal models)

Pharmacodynamic interactions occur when drugs act on the same or related physiological pathways. As a muscarinic antagonist, solifenacin's primary interactions are with other agents that modulate the cholinergic system.

Concomitant use of solifenacin with other medications that possess anticholinergic properties may result in an additive effect, leading to more pronounced therapeutic and side effects. medsafe.govt.nzopenaccessjournals.comhpra.ie Conversely, the therapeutic effect of solifenacin can be diminished by the co-administration of cholinergic receptor agonists, which would compete for the same muscarinic receptors. medsafe.govt.nzopenaccessjournals.comhpra.ie Solifenacin can also reduce the pro-motility effects of gastrointestinal stimulants like metoclopramide (B1676508) and cisapride. medsafe.govt.nzhpra.ie

In vitro and animal studies have been used to compare the receptor selectivity and tissue activity of solifenacin against other antimuscarinic agents.

Tissue Selectivity: Animal studies in rats and mice indicate that solifenacin exhibits a degree of functional selectivity for the urinary bladder over salivary glands when compared to agents like oxybutynin (B1027). researchreview.co.nzscielo.br

Brain Receptor Activity: An in vitro radio receptor bioassay comparing several overactive bladder treatments found that solifenacin had one of the lowest anticholinergic activities in brain tissue models, surpassing only darifenacin (B195073) and being lower than tolterodine (B1663597) and oxybutynin. scielo.brnih.gov Animal studies in rats also suggest that solifenacin has a higher selectivity ratio for the bladder compared to the brain than oxybutynin. nih.gov

Table 4: Summary of Pharmacodynamic Interactions and Selectivity (In Vitro / Animal Models)

Characterization of solifenacin's interactions with cholinergic agents and its tissue selectivity.

Interaction / PropertyFindingModel SystemReference
With other AnticholinergicsPotential for additive effectsPharmacological Principle medsafe.govt.nzopenaccessjournals.com
With Cholinergic AgonistsPotential for reduced therapeutic effectPharmacological Principle medsafe.govt.nzopenaccessjournals.com
Tissue SelectivityHigher selectivity for bladder vs. salivary glands and brain compared to oxybutyninAnimal Models (Rat, Mouse) researchreview.co.nzscielo.brnih.gov
Brain Anticholinergic ActivityLower than oxybutynin and tolterodineIn Vitro Radio Receptor Bioassay scielo.brnih.gov

Analytical Methodologies for Solifenacin Succinate

Quantitative Determination in Biological and Chemical Matrices

The quantification of solifenacin (B1663824) succinate (B1194679) in different matrices, such as bulk drug, pharmaceutical formulations, and human plasma, is essential for quality control, pharmacokinetic studies, and bioequivalence assessments. Several analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of solifenacin succinate. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Numerous RP-HPLC methods have been developed, each with specific chromatographic conditions tailored for optimal separation and detection. These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, assessing parameters like specificity, linearity, precision, accuracy, and robustness. ajpaonline.com

A variety of C8 and C18 columns are employed as the stationary phase. ajpaonline.comijpsjournal.comakjournals.com Mobile phases typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and organic solvents like acetonitrile (B52724) and methanol (B129727). ijpsjournal.comakjournals.com The pH of the buffer is often adjusted to optimize the retention and peak shape of solifenacin. Detection is commonly performed using a UV detector at wavelengths ranging from 210 nm to 225 nm. ajpaonline.comakjournals.com

The developed HPLC methods demonstrate good linearity over specific concentration ranges, with high correlation coefficients (r²) typically greater than 0.999, indicating a strong relationship between concentration and detector response. ajpaonline.comijpsjournal.com The precision of these methods is generally high, with relative standard deviation (RSD) values of less than 2%. ajpaonline.com Accuracy is also a key feature, with mean recovery values falling within the acceptable range of 98-102%. ajpaonline.com The limits of detection (LOD) and quantification (LOQ) are established to determine the sensitivity of the methods. For instance, one method reported an LOD of 0.07 µg/mL and an LOQ of 0.21 µg/mL. akjournals.com

Summary of HPLC Method Parameters for this compound Analysis
ParameterMethod 1Method 2Method 3
ColumnHiQ Sil C18 (250 x 4.6 mm)Enable ODS C18 (250 mm × 4.6 mm, 5 µm)Oyster BDS C8 (250 mm × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile: Methanol (85.5:14.5 v/v)Acetonitrile: Water (80:20 % v/v)10 mM Ammonium formate buffer (pH 3): Acetonitrile: Methanol (52.5:37.5:10, v/v/v)
Flow Rate0.7 mL/min1.0 mL/min0.7 mL/min
Detection Wavelength221 nm225 nm210 nm
Linearity Range10–60 µg/mL10–100 µg/ml2–100 μg/mL
Correlation Coefficient (r²)0.9990.9980.9999
LOD2.02 µg/mL0.025 µg/ml0.07 μg/mL
LOQ6.15 µg/mL0.085 µg/ml0.21 μg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

For the determination of solifenacin in biological matrices like human plasma, where high sensitivity and selectivity are paramount, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. oriprobe.comubbcluj.robioline.org.br This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS methods for solifenacin typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the plasma matrix. oriprobe.combioline.org.br A deuterated internal standard, such as solifenacin-d5, is often used to ensure accuracy and precision. bioline.org.brd-nb.infoitmedicalteam.pl

The chromatographic separation is achieved on a C18 or a pentafluorophenylpropylsilica column. oriprobe.comresearchgate.net The mobile phase is usually a mixture of an organic solvent like methanol or acetonitrile and an aqueous solution containing a modifier such as formic acid or ammonium acetate (B1210297) to facilitate ionization. oriprobe.comresearchgate.net

The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI). ubbcluj.ro Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for both solifenacin and the internal standard. oriprobe.comitmedicalteam.pl

These methods are highly sensitive, with lower limits of quantification (LLOQ) reported in the sub-ng/mL range, making them suitable for pharmacokinetic studies where plasma concentrations of the drug are low. ubbcluj.rod-nb.info For example, one method reported a linear dynamic range of 0.71 to 71.28 ng/mL. ubbcluj.ro The methods demonstrate good linearity, precision, and accuracy, with average recoveries often exceeding 80%. oriprobe.comd-nb.info

Summary of LC-MS/MS Method Parameters for this compound Analysis in Human Plasma
ParameterMethod 1Method 2Method 3
Sample PreparationProtein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
ColumnDiamonsil C18 (50 mm × 2.0 mm, 5 μm)Phenomenex Kynetex C18 (50 × 2.10 mm)Pentafluorophenylpropylsilica (50×4mm, 3μm)
Mobile PhaseA: Methanol (0.1% formic acid), B: 5 mmol·L-1 ammonium acetate (0.1% formic acid) (Gradient)65% Acetonitrile and 35% WaterMethanol - 100mM ammonium acetate (1% formic acid) (90:10, v/v)
Ionization ModePositive ESI (MRM)Positive ESIPositive Ion Mode (SRM)
Linearity Range0.313-20.0 μg·L-10.71 to 71.28 ng/ml0.200 to 30.361 ng/mL
Correlation Coefficient (r²)0.9987Not SpecifiedNot Specified
LLOQNot Specified0.71 ng/ml0.200 ng/mL

Spectrophotometric Methods (UV-Vis)

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to chromatographic methods for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. wjpmr.comijnrd.orginnovareacademics.in These methods are based on the principle that this compound absorbs UV radiation at a specific wavelength.

The drug is typically dissolved in a suitable solvent, such as 0.1N hydrochloric acid, 0.1N sulphuric acid, or a triethylammonium (B8662869) phosphate (B84403) buffer, and the absorbance is measured at the wavelength of maximum absorption (λmax). wjpmr.comijnrd.org The λmax for this compound has been reported at various wavelengths, including 210 nm, 215 nm, and 225 nm, depending on the solvent used. wjpmr.comijnrd.org

The developed spectrophotometric methods are validated for linearity, precision, and accuracy. wjpmr.cominnovareacademics.in They generally show good linearity in the concentration range of 5-15 µg/ml, with high correlation coefficients. wjpmr.com The precision is demonstrated by low relative standard deviation values, and accuracy is confirmed by recovery studies, with mean recoveries typically between 98% and 102%. wjpmr.com Some studies have also developed derivative spectrophotometric methods to enhance the specificity and reduce interference from excipients. ukaazpublications.com

Summary of UV-Vis Spectrophotometric Method Parameters for this compound Analysis
ParameterMethod 1Method 2Method 3
Solvent0.1 N HCl100% triethylammonium phosphate buffer (pH 2.5)0.1N sulphuric acid
Detection Wavelength (λmax)210 nm215 nm225 nm
Linearity Range5-15µg/ml5-15μg/ml2-10µg/ml
Correlation Coefficient (r²)Not SpecifiedNot Specified0.9999
LODNot Specified1.106µg/ml0.0607 µg/ml
LOQNot Specified3.35µg/ml0.203 µg/ml

Other Chromatographic Techniques (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the estimation of this compound, particularly in bulk drug and tablet dosage forms. ijpsdronline.comresearchgate.net HPTLC offers advantages such as high sample throughput and low solvent consumption.

In a typical HPTLC method, the separation is performed on pre-coated silica (B1680970) gel 60 F254 plates. akjournals.com The mobile phase is optimized to achieve good separation and is often a mixture of solvents like methanol, water, and glacial acetic acid or methanol, ethyl acetate, and triethylamine. ijpsdronline.comakjournals.com Detection is carried out by densitometric scanning at a specific wavelength, for instance, 216 nm or 222 nm. ijpsdronline.comakjournals.com

The HPTLC methods are validated for linearity, with a good linear relationship observed over a defined concentration range, such as 2000-10000 ng/band. ijpsdronline.com The retention factor (Rf) for this compound is a key parameter for identification. ijpsdronline.com These methods are also used in stability studies to separate the drug from its degradation products. ijpsdronline.comresearchgate.net

Summary of HPTLC Method Parameters for this compound Analysis
ParameterMethod 1Method 2
Stationary PhaseHPTLC aluminum plates pre-coated with silica gel 60 F254HPTLC aluminum plates pre-coated with silica gel 60 F254
Mobile PhaseMethanol: Water: Glacial acetic acid (9:1:0.1 v/v/v)Methanol–ethyl acetate–triethylamine (8:2:0.1, V/V)
Detection Wavelength216 nm222 nm
Retention Factor (Rf)0.49 ± 0.030.56
Linearity Range2000-10000 ng/band0.4–1.1 μg per band

Purity and Impurity Profiling

Ensuring the purity of this compound is critical for its safety and efficacy. Impurity profiling involves the identification and quantification of any unwanted chemicals, including related substances and degradation products.

Chromatographic Purity Assessment

Chromatographic methods, particularly HPLC, are instrumental in assessing the purity of this compound and in stability-indicating assays. akjournals.com These methods are designed to separate solifenacin from its potential impurities and degradation products that may arise during synthesis or upon storage under various stress conditions (e.g., acid and alkali hydrolysis, oxidation, thermal, and photolytic stress). akjournals.comscirp.org

Stability-indicating HPLC methods use optimized chromatographic conditions to achieve sufficient resolution between the main drug peak and the peaks of any impurities. akjournals.com For instance, a method using an Oyster BDS C8 column with a mobile phase of ammonium formate buffer, acetonitrile, and methanol was able to effectively separate solifenacin from its degradation products. akjournals.com Another method employed a gradient elution on an L1 column to separate solifenacin, tamsulosin (B1681236) hydrochloride, and their respective impurities. scirp.org

The limits of quantification for impurities are determined to ensure that even small amounts can be accurately measured. scirp.org For example, the LOQ for this compound impurities has been reported to range from 0.135 to 0.221 μg/mL. scirp.org Peak purity analysis using a photodiode array (PDA) detector is often performed to confirm that the chromatographic peak of solifenacin is not co-eluting with any impurities. scirp.orgrsc.org

Furthermore, stereoselective normal-phase liquid chromatography (NP-LC) methods have been developed to separate and quantify the stereoisomers of this compound, which is crucial as the desired therapeutic activity resides in a specific isomer. researchgate.net These methods utilize chiral stationary phases, such as Chiralpak IC, to achieve the separation of the different stereoisomers. researchgate.net

Chiral Purity Determination

Solifenacin is a single enantiomer, specifically the (1S, 3'R)-enantiomer, which is pharmacologically more potent than its other stereoisomers. tsijournals.com The control and accurate quantification of undesired enantiomers in the active pharmaceutical ingredient are therefore essential. tsijournals.com

A stereoselective normal phase-liquid chromatographic (NP-LC) method has been developed for the separation and quantification of this compound and its three stereoisomers. researchgate.net This separation is typically achieved using a chiral stationary phase (CSP). tsijournals.comresearchgate.net One successful method utilizes a Chiralpak IC column with a mobile phase composed of n-hexane, ethanol (B145695), isopropyl alcohol, and diethylamine (B46881) in a ratio of 60:15:25:0.1 (v/v/v/v). researchgate.netresearcher.life Detection is commonly performed using UV spectrophotometry at 220 nm. researchgate.netresearcher.life To confirm the elution order of the stereoisomers, chiroptical detection with a laser polarimeter can also be employed. researchgate.net

For the analysis of a key chiral intermediate of solifenacin, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (SFN-IV), a chiral HPLC method has been established to quantify the unwanted R-isomer. tsijournals.com This method often employs a chiral column with cellulose-tri-(3,5-xylylcarbamate) as the filler and an n-hexane-lower alcohol solution as the mobile phase. google.com The resolution between all stereoisomers in these methods is a critical parameter, with a resolution of not less than 3 being a target for good separation. researchgate.net

Detection and Quantification of Synthetic Impurities

The synthesis of this compound can result in various process-related impurities. Stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods are predominantly used for the simultaneous determination of this compound and its impurities. scirp.org These methods must be able to separate the active ingredient from all potential impurities and degradation products.

One validated RP-HPLC method uses a C18 column with a gradient elution system. The mobile phase typically consists of a buffer solution (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile. scirp.org For instance, a method using a mobile phase of 0.01 M phosphate buffer (pH adjusted with orthophosphoric acid) and a mixture of acetonitrile and water has proven effective. researchgate.net The detection wavelength is often set at 220 nm or 225 nm. scirp.orgscilit.com

Forced degradation studies are a crucial part of method development to ensure specificity. This compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scirp.orgakjournals.com For example, under oxidative stress (e.g., with 1% H2O2), the formation of solifenacin N-oxide (Impurity-C) has been observed. researchgate.nethakon-art.com Under basic hydrolysis conditions (e.g., with 1N NaOH), other specific impurities can be formed. scirp.org The analytical method must be able to resolve solifenacin from these and other impurities, such as stereoisomers and N-oxide. hakon-art.com The limits of quantification for these impurities are often in the range of 0.135 to 0.221 µg/mL. scirp.org

Method Validation According to ICH Guidelines

Analytical method validation is essential to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process, which includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). wjpmr.comturkjps.org

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, linearity is typically established by preparing a series of solutions of known concentrations and plotting the peak area response against the concentration.

The correlation coefficient (r² or R²) is a key indicator of linearity, with a value of 0.999 or greater generally considered acceptable. researchgate.netukaazpublications.com Various studies have demonstrated excellent linearity for this compound analysis over different concentration ranges.

Interactive Data Table: Linearity of Analytical Methods for this compound

Analytical MethodConcentration Range (µg/mL)Correlation Coefficient (r²)Source(s)
RP-HPLC10–1000.998 ajpaonline.comresearchgate.net
RP-HPLC2–1000.9999 akjournals.com
HPLC-UV3–600.9998 acgpubs.org
First Order Derivative UV100–5000.999 ukaazpublications.com
Zero Order Derivative Spectroscopy2–100.9999 ijnrd.org
RP-LC20–2000.999 researchgate.net
RP-HPLC20–100Not specified scilit.com
Spectrofluorimetry30–150Not specified turkjps.org

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, often determined through recovery studies. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

For this compound, accuracy is often assessed by spiking a placebo or sample matrix with known amounts of the drug at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). turkjps.org The percentage recovery is then calculated. Accepted limits for recovery are generally between 98% and 102%. wjpmr.comiajps.com

Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. For both intra-day and inter-day precision, a %RSD of less than 2% is generally considered acceptable. turkjps.orgajpaonline.comijnrd.org

Interactive Data Table: Accuracy and Precision Data for this compound Analysis

ParameterMethodFindingSource(s)
Accuracy UV SpectrophotometryMean recovery: 98-102% wjpmr.comiajps.com
First Order Derivative UV% Recovery: 98.57%-101.48% ukaazpublications.com
Zero Order Derivative Spectroscopy% Recovery: 99-101.39% ijnrd.org
Spectrofluorimetry% Recovery: 97.22-101.0% turkjps.org
Precision RP-HPLC%RSD < 2% ajpaonline.com
HPLCIntra-day %RSD < 0.659, Inter-day %RSD < 0.659 akjournals.com
UV SpectrophotometryIntra-day %RSD: 0.58, Inter-day %RSD: 0.77 iajps.com
First Order Derivative UVIntra-day %RSD: 0.39, Inter-day %RSD: 0.15 ukaazpublications.com

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. turkjps.org In the context of HPLC, specificity is demonstrated by the resolution of the solifenacin peak from other peaks in the chromatogram.

For this compound, method specificity is confirmed by analyzing blank samples (containing no analyte), placebo samples (containing formulation excipients without the active ingredient), and spiked samples. ukaazpublications.comajpaonline.com The absence of interfering peaks at the retention time of solifenacin in the blank and placebo chromatograms indicates specificity. turkjps.orgajpaonline.com Furthermore, in stability-indicating methods, the ability to separate the drug peak from the peaks of degradation products formed under various stress conditions is a key aspect of specificity. akjournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ukaazpublications.com

These limits are crucial for determining trace amounts of impurities and for bioanalytical methods. They are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. scirp.orgukaazpublications.comacgpubs.org

Interactive Data Table: LOD and LOQ Values for this compound Analysis

Analytical MethodLOD (µg/mL)LOQ (µg/mL)Source(s)
HPLC0.070.21 akjournals.com
UV Spectrophotometry1.1063.35 wjpmr.com
HPLC-UV13 acgpubs.org
First Order Derivative UV6.419.4 ukaazpublications.com
Zero Order Derivative Spectroscopy0.06070.203 ijnrd.org
RP-LC0.02690.845 researchgate.net

Robustness and Ruggedness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, often assessed as intermediate precision, demonstrates the reproducibility of the results under various conditions, such as different analysts, instruments, or days. Both are crucial for ensuring that a method is suitable for routine use in quality control laboratories.

Several studies have validated the robustness and ruggedness of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, in line with International Council for Harmonisation (ICH) guidelines. rjptonline.orgwjpmr.com

Robustness Testing

To assess robustness, critical chromatographic parameters are intentionally altered within a predefined range. The impact of these changes on system suitability parameters—such as peak tailing factor, theoretical plates, and resolution between peaks—is then evaluated. ijrpr.com If these parameters remain within the acceptance criteria, the method is considered robust.

In one study, an RP-HPLC method's robustness was confirmed by varying the flow rate, column temperature, organic phase composition, and the pH of the buffer. ijrpr.com The results, which demonstrated that system suitability parameters were not significantly affected, are summarized below. ijrpr.com

Table 1: Robustness Evaluation of an RP-HPLC Method for this compound

Parameter Variation Tailing Factor Theoretical Plates
Flow Rate (mL/min) 0.8 1.14 3105
1.0 (Optimized) 1.15 3120
1.2 1.15 3110
Column Temp. (°C) 30 1.14 3115
35 (Optimized) 1.15 3120
40 1.15 3110
Organic Phase (%) -10% 1.14 3110
Optimized 1.15 3120
+10% 1.15 3115
Buffer pH 2.8 1.14 3110
3.0 (Optimized) 1.15 3120
3.2 1.15 3115

Data sourced from a study where system suitability parameters remained unaffected by deliberate changes, confirming method robustness. ijrpr.com

Another comprehensive robustness study was conducted for a stability-indicating HPLC method for the simultaneous determination of this compound and tamsulosin hydrochloride. scirp.org The deliberate variations included changes in flow rate, column temperature, and the pH of the mobile phase buffer. scirp.org The results were found to be satisfactory, indicating the method's reliability. scirp.org

Table 2: Robustness Data for a Combined this compound and Tamsulosin HCl Method

Condition Parameter Variation Resolution Tailing Factor (Solifenacin) Tailing Factor (Tamsulosin)
As such 0.9 mL/min, 30°C, pH 6.6 6.8 1.15 1.12
Flow Rate Low Flow 0.7 mL/min 7.1 1.14 1.11
High Flow 1.1 mL/min 6.5 1.16 1.13
Column Temp. Low Temp. 25°C 6.6 1.14 1.11
High Temp. 35°C 7.0 1.16 1.13
Mobile Phase pH Low pH 6.5 6.7 1.14 1.11
High pH 6.7 6.9 1.16 1.13

Data adapted from a study validating a method for a combination product, showing the method remains robust under varied conditions. scirp.org

Ruggedness (Intermediate Precision)

Ruggedness is typically demonstrated by assessing the analytical results under different operational conditions. This often involves performing the assay using different equipment, on different days, or with different analysts. rjptonline.orgoup.com The degree of reproducibility of the results is a measure of the method's ruggedness. oup.com

In validation studies for this compound, intermediate precision was evaluated by having different analysts conduct the analysis on different instruments within the same laboratory. ijrpr.com The relative standard deviation (%RSD) of the assay results is a key indicator; a common acceptance criterion is that the %RSD should not be more than 2.0%. rjptonline.org Studies have consistently found that the methods for this compound are precise and rugged, with %RSD values falling within the acceptable limits. rjptonline.orgijrpr.com This reproducibility ensures that the method can be reliably transferred and executed by different personnel and on different systems without compromising the integrity of the analytical results. oup.comnih.gov

Structure Activity Relationships Sar of Solifenacin Succinate

Identification of Key Pharmacophore Elements

The essential structural components of solifenacin (B1663824) responsible for its pharmacological activity, known as the pharmacophore, have been identified through various studies. These key elements are critical for its binding to muscarinic receptors.

The fundamental structure of solifenacin includes a (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety and a (3R)-quinuclidinol moiety, connected by a carbamate (B1207046) ester linkage. gpatindia.comnih.gov The core pharmacophoric features include:

Aromatic Rings: The phenyl group on the tetrahydroisoquinoline ring system is a crucial hydrophobic element that interacts with the receptor. At least one of the two main ring systems (R1 or R2 in a generalized structure) should be heterocyclic or carbocyclic for activity. gpatindia.com

Tertiary Amine: The nitrogen atom within the quinuclidine (B89598) ring system is basic and exists in a protonated, cationic state at physiological pH. This cationic head is a key feature for interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors. researchgate.net The nitrogen substituent can be a tertiary amine or a quaternary ammonium (B1175870) salt. gpatindia.com

Ester Linkage: The ester group (X) is considered the most potent linkage for this class of compounds. gpatindia.com However, this linkage can also be an oxygen atom or be absent entirely. gpatindia.com

Optimal Spacer: A two-carbon unit distance between the ring-substituted carbons is considered optimal for achieving maximum potency. gpatindia.com

A generalized SAR for solifenacin-like compounds suggests that the R3 group can be a hydrogen, hydroxyl, hydroxymethyl, or amide group. gpatindia.com

Impact of Structural Modifications on Receptor Binding and Selectivity

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3, M1, and M2 subtypes. nih.govdrugbank.com Its selectivity is a key aspect of its clinical profile, particularly its preference for the bladder over the salivary glands. openaccessjournals.comchemicalbook.com

Receptor Affinity: Solifenacin demonstrates high affinity for the M3 muscarinic receptor subtype, which is primarily responsible for the contraction of the detrusor muscle in the bladder. fda.govhpra.ie It also binds to M1 and M2 receptors. nih.gov In vitro studies have reported Ki values of 9.9 nM for M3 receptors and 120 nM for M2 receptors. chemicalbook.com

Tissue Selectivity: Pharmacological studies have shown that solifenacin has greater selectivity for the urinary bladder over salivary glands when compared to other antimuscarinic agents like oxybutynin (B1027), tolterodine (B1663597), and darifenacin (B195073). openaccessjournals.com The bladder-selectivity index for solifenacin was found to be statistically higher than for these other compounds. openaccessjournals.com This selectivity is thought to contribute to a lower incidence of dry mouth, a common side effect of antimuscarinic drugs. chemicalbook.com

The following table summarizes the binding affinities of solifenacin for different muscarinic receptor subtypes.

Receptor SubtypeBinding Affinity (pKi)Reference
M17.6 scielo.br
M26.9 scielo.br
M38.0 scielo.br
M4Not specified
M5Not specified

This table is interactive. Click on the headers to sort the data.

Influence of Stereochemistry on Pharmacological Activity

Solifenacin is a chiral molecule with two stereocenters, leading to the existence of four possible stereoisomers. The specific stereochemistry of solifenacin succinate (B1194679) is crucial for its pharmacological activity.

The clinically used and approved form of solifenacin is the (1S, 3'R) isomer. nih.govchemicalbook.com This specific configuration is essential for its high affinity and selectivity for the M3 muscarinic receptor. The IUPAC name for solifenacin is [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate. nih.gov The stereochemistry at both the tetrahydroisoquinoline ring (S-configuration) and the quinuclidine ring (R-configuration) dictates the precise three-dimensional arrangement of the pharmacophoric elements, allowing for optimal interaction with the receptor binding site. unict.it Any alteration in this stereochemical arrangement would likely lead to a significant decrease in potency and/or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govunipd.it While specific, detailed QSAR studies focused solely on solifenacin and its analogues are not extensively reported in the provided search results, the principles of QSAR are relevant to understanding its properties.

QSAR models can be used to predict the properties of new, unsynthesized compounds based on the known activities of a set of training compounds. researchgate.net For antimuscarinic agents like solifenacin, QSAR could be employed to:

Predict the binding affinity for different muscarinic receptor subtypes.

Estimate properties related to absorption, distribution, metabolism, and excretion (ADME), such as lipophilicity and blood-brain barrier permeability. scielo.brresearchgate.net

Design new analogues with improved selectivity or a more favorable side-effect profile.

For instance, the high lipophilicity of solifenacin is a known property that influences its pharmacokinetic profile. scielo.br QSAR studies could help in designing new compounds with modified lipophilicity to potentially alter their distribution and reduce central nervous system side effects. nih.gov The development of such models often involves calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. unipd.it

Pharmacogenomics and Genetic Influences on Solifenacin Succinate Preclinical

Genetic Polymorphisms of Drug-Metabolizing Enzymes (e.g., CYP3A4) and Transporters in Animal Models

Preclinical research has firmly established that solifenacin (B1663824) is extensively metabolized, with the cytochrome P450 (CYP) enzyme system playing a pivotal role. Specifically, CYP3A4 has been identified as the major enzyme responsible for its metabolism. pa2online.orgnih.gov While much of the direct evidence for specific genetic polymorphisms comes from human studies, preclinical animal models are instrumental in exploring the functional consequences of these variations.

Genetic polymorphisms in the CYP3A family can lead to significant inter-individual differences in enzyme activity, categorized into phenotypes such as poor, intermediate, normal, and ultra-rapid metabolizers. nih.gov For example, the human CYP3A4*22 allele is associated with reduced CYP3A4 expression and activity, which can affect the clearance of drugs metabolized by this enzyme. nih.goveur.nl

To study the impact of such human-specific polymorphisms in a controlled preclinical environment, transgenic animal models have been developed. Human-CYP3A4-transgenic mice, for instance, provide a valuable tool for predicting the effects of genetic variations on drug metabolism and potential drug-drug interactions before human trials. nih.gov These models allow researchers to investigate how specific CYP3A4 variants might alter solifenacin's metabolic pathway in a living organism, bridging the gap between in vitro findings and clinical reality.

Beyond metabolizing enzymes, membrane transporters are critical for drug disposition. doi.org Polymorphisms in transporters can affect a drug's absorption, distribution, and excretion. escholarship.orgmanchester.ac.uk Although specific studies linking solifenacin to transporter polymorphisms in animal models are not extensively documented, the principles derived from general pharmacogenetic research suggest that variations in transporters like P-glycoprotein (P-gp/ABCB1) or organic cation transporters (OCTs) could potentially influence solifenacin's pharmacokinetics. The use of knockout mouse models, where a specific transporter gene is inactivated, is a common preclinical strategy to determine the transporter's role in a drug's disposition. springernature.com

Impact on Solifenacin Succinate (B1194679) Metabolism and Pharmacodynamics in Preclinical Systems

The primary metabolic pathways of solifenacin involve oxidation, leading to the formation of several metabolites. In vitro studies using human liver microsomes have identified two major metabolites: solifenacin-N-oxide (M2) and 4R-hydroxysolifenacin (M3). pa2online.org The formation of the pharmacologically active 4R-hydroxysolifenacin (M3) is predominantly catalyzed by CYP3A4. pa2online.org

Genetic polymorphisms that alter CYP3A4 function would, therefore, directly impact the metabolic profile of solifenacin. In a preclinical model expressing a reduced-function CYP3A4 variant, one would expect to see:

Decreased formation of the M3 metabolite.

Increased plasma concentrations and exposure (AUC) of solifenacin.

This altered pharmacokinetic profile has direct implications for the drug's pharmacodynamic effects. Preclinical studies in rats have demonstrated that solifenacin exhibits functional selectivity for the urinary bladder over salivary glands. nih.gov An increase in solifenacin plasma concentration due to a genetic polymorphism could potentially alter this selectivity profile. While it might enhance the desired therapeutic effect on the bladder, it could also increase the risk of off-target effects. Therefore, animal models with specific genetic makeups are essential for predicting how these variations might shift the balance between efficacy and side effects.

Table 1: Expected Impact of Reduced-Function CYP3A4 Polymorphism on Solifenacin Pharmacokinetics and Pharmacodynamics in a Preclinical Model
ParameterExpected ChangePotential Consequence
Metabolism to 4R-hydroxysolifenacin (M3)DecreaseAltered metabolite profile.
Solifenacin ClearanceDecreaseLonger half-life of the parent drug.
Solifenacin Plasma Concentration (AUC)IncreaseHigher systemic exposure to the active drug.
Pharmacodynamic Effect (e.g., Bladder Capacity)Potential IncreaseEnhanced therapeutic effect.
Tissue Selectivity (Bladder vs. Salivary Gland)Potential AlterationPossible increase in off-target effects.

Development of in vitro Models for Pharmacogenomic Studies

In vitro models are foundational to preclinical pharmacogenomic research, offering a controlled and high-throughput environment to investigate the mechanisms of drug metabolism. rouken.bio For solifenacin, the initial characterization of its metabolic pathways relied heavily on such systems.

Human Liver Microsomes (HLMs): These subcellular fractions contain a high concentration of CYP enzymes and are widely used to study the kinetics of drug metabolism. Studies with HLMs were used to determine the kinetic parameters (Km and Vmax) for the formation of solifenacin's main metabolites, confirming the significant role of the CYP3A subfamily. pa2online.org

cDNA-Expressed CYP Isoenzymes (Supersomes): To pinpoint the exact enzyme responsible for solifenacin's metabolism, researchers use cell lines (often from insects or bacteria) that are genetically engineered to express a single human CYP isoenzyme. In vitro studies with a panel of 14 different cDNA-expressed CYP isoenzymes confirmed that CYP3A4 is the primary catalyst for the formation of 4R-hydroxysolifenacin (M3). pa2online.org

Table 2: In Vitro Metabolic Parameters of Solifenacin in Human Liver Microsomes
Metabolite FormedPrimary EnzymeKm (µM)Vmax (pmol/min/mg protein)
M2 (solifenacin-N-oxide)Multiple CYP Isoenzymes64-93393-440
M3 (4R-hydroxysolifenacin)CYP3A443-5655-62

Data derived from in vitro studies with human liver microsomes. pa2online.org

The field is continually advancing beyond these traditional models. Modern approaches aim to create more physiologically relevant systems to better predict human responses. rouken.bio These include:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids derived from liver cells can more accurately mimic the complex cell-cell interactions and architecture of the liver, providing a more predictive model for metabolism studies.

Organ-on-a-Chip Platforms: These microfluidic devices can simulate the function of human organs, allowing for the study of drug metabolism and transport in a dynamic system that can even model multi-organ interactions. rouken.bio

These advanced in vitro models can be populated with cells derived from individuals with specific genetic polymorphisms, offering a powerful platform for personalized medicine research and enabling the study of how genetic variations affect solifenacin succinate's efficacy and metabolism in a patient-specific context. rouken.bio

Advanced Research Directions and Emerging Areas for Solifenacin Succinate

Exploration of Novel Muscarinic Receptor Subtype Interactions

Solifenacin (B1663824) is recognized as a competitive muscarinic receptor antagonist. drugbank.com It demonstrates a higher affinity for the M3 muscarinic receptor subtype compared to M1 and M2 subtypes. patsnap.comnih.gov While M2 receptors are more numerous in the bladder, M3 receptors are the primary mediators of detrusor muscle contraction. portico.org Solifenacin's antagonistic action on M3 receptors helps to control bladder muscle contractions. drugbank.com

Research has quantified the binding affinities (pKi values) of solifenacin for various muscarinic receptor subtypes. In one in vitro analysis, the pKi values for M1, M2, and M3 receptors were 7.6, 6.9, and 8.0, respectively. portico.org Another study reported Ki values for human muscarinic M1, M2, M3, M4, and M5 receptors as 26, 170, 12, 110, and 31 nM, respectively. nih.govapexbt.com This highlights its selectivity for the M3 receptor. nih.govapexbt.com

The bladder selectivity of solifenacin is a key area of investigation. Studies in non-human primates have shown that solifenacin has a higher selectivity index for bladder smooth muscle cells over salivary gland cells when compared to other antimuscarinic agents like oxybutynin (B1027), tolterodine (B1663597), and darifenacin (B195073). openaccessjournals.com This selectivity is thought to contribute to a more favorable side-effect profile. Further research using muscarinic receptor subtype knockout mice has indicated that oral solifenacin selectively binds to the M3 subtype in the bladder more so than in the submandibular gland. nih.gov

Table 1: Binding Affinity of Solifenacin for Muscarinic Receptor Subtypes

Receptor Subtype pKi Value portico.org Ki Value (nM) nih.govapexbt.com
M1 7.6 26
M2 6.9 170
M3 8.0 12
M4 Not Reported 110
M5 Not Reported 31

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Development of Advanced in vitro Models for Compound Evaluation

To better predict the clinical efficacy and safety of compounds like solifenacin, researchers are moving towards more complex and physiologically relevant in vitro models. Traditional 2D cell cultures are being supplemented and replaced by advanced 3D models and organoids.

Recent studies have utilized 3D bladder cell spheroids to evaluate the effects of solifenacin. nih.gov These spheroids, which contain distinct urothelial and smooth muscle layers, provide a more accurate representation of the bladder's microenvironment. nih.gov For instance, research has shown that solifenacin can induce morphological changes in these 3D models. nih.gov

The use of human bladder tissue in ex vivo studies offers a direct way to assess a drug's impact on human physiology before clinical trials. reprocell.com These models can help in evaluating the response of diseased tissue to various treatments, including newer agents. reprocell.com Such advanced in vitro systems are crucial for screening new compounds and for personalized medicine approaches, potentially identifying which patients are more likely to respond to a particular therapy or experience adverse effects. reprocell.com

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful tools for understanding the interactions between a drug and its target receptor at a molecular level. These in silico methods allow researchers to predict binding affinities and conformations, guiding the design of new and improved therapeutic agents. researchgate.netresearchgate.net

Molecular docking studies have been employed to investigate the binding of solifenacin to its target receptors. These studies help to elucidate the structural basis for its binding affinity and selectivity. For example, research has used molecular modeling to study the interaction between solifenacin and cyclodextrins, which can be used as ionophores in electrochemical sensors for drug determination. researchgate.net

Furthermore, computational approaches are being used to explore the unbinding kinetics of muscarinic antagonists from the M3 receptor. acs.orgucl.ac.uk By simulating the dissociation process, researchers can identify the key structural features of the drug and the receptor that determine the drug's residence time on the target. acs.orgucl.ac.uk This information is invaluable for the rational design of next-generation antimuscarinic agents with optimized pharmacokinetic and pharmacodynamic properties. acs.orgucl.ac.uk In one study, molecular docking was used to investigate the potential of solifenacin succinate (B1194679) as an antifungal agent by studying its binding to the Rrp9 protein in Candida albicans. preprints.orgpreprints.org

Research into Novel Synthetic Pathways and Sustainable Chemistry for Solifenacin Succinate Production

The chemical synthesis of this compound is an area of active research, with a focus on developing more efficient, cost-effective, and environmentally friendly processes. acs.org Traditional synthetic routes can be complex and may generate undesirable impurities. researchgate.net

There is a growing emphasis on "green chemistry" principles in pharmaceutical manufacturing to minimize the environmental impact. scispace.com This includes the use of greener solvents, catalysts, and reaction conditions. ijpsjournal.com For instance, research has been conducted on green liquid chromatography methods for the quantification of solifenacin and its impurities. researchgate.net Additionally, novel synthesis routes for key chiral intermediates of solifenacin are being developed using biocatalysis, which employs enzymes to perform chemical transformations under mild and sustainable conditions. hims-biocat.eu Another green synthesis process for a solifenacin intermediate utilizes a specific catalyst that is easily separated and recycled, reducing heavy metal residues and simplifying waste treatment. google.compatsnap.com The direct compression technique for tablet manufacturing is also being explored as a more economical and stable alternative to wet granulation, especially for moisture- and heat-sensitive active pharmaceutical ingredients like solifenacin. mdpi.com

Investigating this compound in Non-Traditional Pharmacological Contexts (Mechanistic, Non-Clinical)

While solifenacin is primarily known for its effects on the urinary bladder, researchers are exploring its potential pharmacological actions in other contexts. These non-clinical, mechanistic studies aim to uncover novel applications and a deeper understanding of its biological effects.

One area of investigation is the effect of solifenacin on metabolic pathways. A pharmacometabolomics study in rats revealed that solifenacin treatment altered the plasma levels of 53 metabolites, affecting 38 different metabolic pathways. scielo.br For example, the study noted decreased levels of metabolites related to arachidonic acid, suggesting an impact on its synthesis. scielo.br

Another non-traditional application being explored is the potential of solifenacin as an antifungal agent. As mentioned previously, in silico molecular docking studies have suggested that this compound exhibits good binding interactions with the Rrp9 protein in Candida albicans, indicating a potential for antifungal activity. preprints.orgpreprints.org These findings open up new avenues for research into the broader pharmacological profile of solifenacin beyond its established use.

Q & A

Q. What methodological approaches are recommended for quantifying solifenacin succinate in pharmaceutical formulations?

this compound can be quantified using validated UV-spectrophotometric methods, such as first-order derivative spectroscopy. Key steps include selecting zero-crossing points (e.g., 221 nm for solifenacin and 266 nm for mirabegron in dual-drug formulations) to minimize interference, followed by linear regression analysis to establish calibration curves (concentration range: 10–80 µg/mL) . High-performance liquid chromatography (HPLC) with UV detection is also widely used, requiring optimization of mobile phase composition (e.g., acetonitrile-phosphate buffer) and validation of parameters like precision (%RSD < 2%) and accuracy (recovery 98–102%) .

Q. How do researchers design controlled clinical trials to evaluate this compound’s efficacy for overactive bladder (OAB)?

Trials often adopt a randomized, double-dummy, non-inferiority design to compare this compound against alternatives (e.g., electroacupuncture). For example:

  • Intervention groups : Solifenacin (5 mg/day orally) vs. comparator (e.g., electroacupuncture with placebo tablets).
  • Outcome metrics : Reduction in daily micturition episodes, OAB Symptom Score (OABSS), and quality-of-life (QoL) scales.
  • Blinding : Use of sham acupuncture devices and placebo tablets to maintain blinding . Statistical power calculations (e.g., 80% power, α = 0.05) and intention-to-treat (ITT) analysis are critical to minimize bias.

Q. What evidence supports this compound’s selectivity for muscarinic receptor subtypes?

Solifenacin exhibits higher affinity for M3 receptors (pKi = 8.0) compared to M1 (pKi = 7.6) and M2 (pKi = 6.9), as demonstrated via radioligand binding assays in transfected cell lines. Functional studies in bladder smooth muscle cells (e.g., inhibition of carbachol-induced calcium mobilization) further validate its uroselectivity .

Advanced Research Questions

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) modeling resolve contradictions in solifenacin’s dose-response relationships?

Population PK/PD models integrate variables such as:

  • Renal/hepatic impairment : Severe renal impairment increases solifenacin AUC by 2.1-fold and half-life by 1.6-fold; moderate hepatic impairment increases AUC by 35% .
  • Drug interactions : Solifenacin does not inhibit CYP3A4/2D6 but may marginally affect digoxin pharmacokinetics (13% increase in Cmax) . Nonlinear mixed-effects modeling (NONMEM) can identify covariates (e.g., age, genotype) contributing to inter-individual variability in efficacy and adverse effects.

Q. What experimental strategies address discrepancies in solifenacin’s clinical outcomes across patient subgroups?

Post-hoc analyses of clinical trial data should:

  • Stratify patients by baseline severity (e.g., OABSS ≥ 12 vs. < 12).
  • Use multivariate regression to adjust for confounders (e.g., prior anticholinergic use, comorbidities). For example, combination therapy (solifenacin + transcutaneous electrical nerve stimulation) showed superior symptom reduction in severe OAB patients but no significant difference in mild cases, suggesting phenotype-specific responses .

Q. How do researchers validate solifenacin’s safety profile in preclinical models?

  • Genotoxicity : Ames test (negative in S. typhimurium and E. coli), chromosomal aberration assay (human lymphocytes), and in vivo micronucleus test (rat bone marrow) .
  • Reproductive toxicity : No adverse effects on fertility in mice (250 mg/kg/day, 13× human exposure) or rats (100 mg/kg/day, 1.7× human exposure). Embryo-fetal toxicity occurs only at maternally toxic doses (≥3.6× human exposure) .

Q. What methodologies optimize solifenacin’s analytical robustness in complex biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate solifenacin from plasma.
  • Detection : LC-MS/MS using multiple reaction monitoring (MRM) transitions (e.g., m/z 363 → 201 for quantification, m/z 363 → 174 for confirmation) .
  • Validation : Assess matrix effects (<15%), recovery (>85%), and stability under freeze-thaw cycles.

Methodological Guidance for Research Design

Q. How should researchers structure a literature review to identify gaps in solifenacin’s mechanistic studies?

  • Synthesis framework : Compare findings on muscarinic receptor subtype selectivity across species (e.g., human vs. guinea pig bladder cells) .
  • Contradiction analysis : Note discrepancies in reported QT interval effects (e.g., 30 mg solifenacin prolongs QT by 8 ms vs. moxifloxacin’s 12 ms) and contextualize with study design differences (e.g., parallel vs. crossover trials) .

Q. What statistical methods are appropriate for analyzing solifenacin’s dose-dependent efficacy?

  • Dose-response modeling : Emax models to estimate EC50 values for urodynamic parameters (e.g., maximum cystometric capacity).
  • Bayesian hierarchical models : To pool data from multiple trials while accounting for heterogeneity in patient populations .

Q. How can in vitro assays improve translational relevance for solifenacin research?

  • Tissue-specific models : Use human detrusor smooth muscle cells under hyperglycemic conditions to mimic diabetic OAB.
  • Functional assays : Measure intracellular calcium flux (Fluo-4 AM dye) and contractile force (myography) to correlate receptor binding with physiological effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.